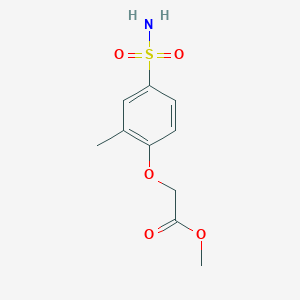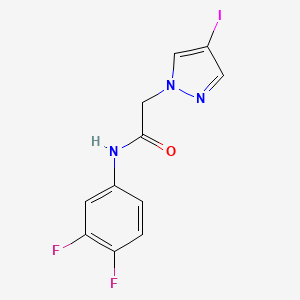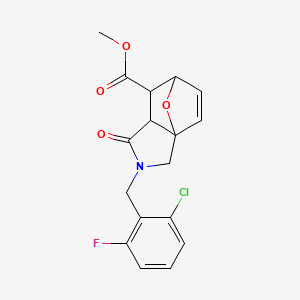![molecular formula C12H22N2O B11063560 N-[(4aS,8aR)-1-methyldecahydroquinolin-4-yl]acetamide](/img/structure/B11063560.png)
N-[(4aS,8aR)-1-methyldecahydroquinolin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4AS8AR)-1-METHYL-DECAHYDROQUINOLIN-4-YL]ACETAMIDE is a complex organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound features a decahydroquinoline structure, which is a saturated bicyclic amine, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4AS8AR)-1-METHYL-DECAHYDROQUINOLIN-4-YL]ACETAMIDE typically involves the reaction of a decahydroquinoline derivative with an acylating agent such as acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include moderate temperatures (50-80°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(4AS8AR)-1-METHYL-DECAHYDROQUINOLIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted amides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[(4AS8AR)-1-METHYL-DECAHYDROQUINOLIN-4-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4AS8AR)-1-METHYL-DECAHYDROQUINOLIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signal transduction pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Another amide with a simpler structure, used in various chemical syntheses.
Dimethylacetamide: A widely used solvent in organic synthesis with similar amide functionality.
N-methylacetamide: A simpler analog with similar chemical properties.
Uniqueness
N-[(4AS8AR)-1-METHYL-DECAHYDROQUINOLIN-4-YL]ACETAMIDE is unique due to its decahydroquinoline structure, which imparts specific steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[(4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl]acetamide |
InChI |
InChI=1S/C12H22N2O/c1-9(15)13-11-7-8-14(2)12-6-4-3-5-10(11)12/h10-12H,3-8H2,1-2H3,(H,13,15)/t10-,11?,12+/m0/s1 |
InChI Key |
NEJWOOYTADGXMH-ASKATJPDSA-N |
Isomeric SMILES |
CC(=O)NC1CCN([C@H]2[C@H]1CCCC2)C |
Canonical SMILES |
CC(=O)NC1CCN(C2C1CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexane-1,3-dione, 2-[[(1H-benzoimidazol-2-ylmethyl)amino]methylene]-](/img/structure/B11063479.png)

![3-[2-(1,3-Thiazol-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid](/img/structure/B11063489.png)
![3-benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11063490.png)

![4-{2-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11063492.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11063498.png)

![4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11063516.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11063537.png)



